molecular formula C11H15NO B3022880 2-Methyl-5-phenylmorpholine CAS No. 1343334-74-6

2-Methyl-5-phenylmorpholine

Cat. No. B3022880
CAS RN: 1343334-74-6
M. Wt: 177.24 g/mol
InChI Key: NEQYKFXOOFIYJZ-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-phenylmorpholine is a derivative of the morpholine family, which is a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest in the field of organic chemistry due to their utility as building blocks in the synthesis of various heterocyclic scaffolds, which are important in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a related compound, involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation . This process demonstrates the intricate methods used to synthesize morpholine derivatives and their potential as versatile intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can influence the overall geometry and electronic properties of the molecule. For example, in the crystal structure of a related compound, (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, the morpholine ring contributes to the formation of intramolecular hydrogen bonds and influences the stacking of molecules in the crystal lattice through π-π interactions . These structural features are crucial for understanding the reactivity and interaction of morpholine derivatives with other molecules.

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. For instance, the morpholine derivative mentioned earlier can be easily transformed into valuable heterocyclic building blocks such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate . These transformations highlight the chemical versatility of morpholine derivatives and their importance in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are essential for the practical application of these compounds in chemical syntheses and pharmaceutical formulations. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a compound with a phenyl group similar to 2-Methyl-5-phenylmorpholine, provides insights into its solid-state properties, which are important for understanding its behavior in various environments .

Safety and Hazards

The safety information for 2-Methyl-5-phenylmorpholine includes hazard statements and precautionary statements . The compound is associated with an exclamation mark pictogram and a warning signal word .

Future Directions

The future directions of 2-Methyl-5-phenylmorpholine could be influenced by the philosophy of sustainable development . Catalytic chemistry, which is involved in almost all-important areas of the chemical industry, will play a crucial role in sustainable economic development .

properties

IUPAC Name

2-methyl-5-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYKFXOOFIYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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